2H-Naphtho[2,3-D]imidazole
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Overview
Description
2H-Naphtho[2,3-D]imidazole is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the larger family of naphthoimidazoles, which are known for their biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Naphtho[2,3-D]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-D]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions could introduce various functional groups onto the naphthoimidazole core.
Scientific Research Applications
2H-Naphtho[2,3-D]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe and in the study of enzyme inhibition.
Mechanism of Action
The mechanism by which 2H-Naphtho[2,3-D]imidazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its cytotoxic effects against cancer cells are thought to involve the induction of oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
2H-Naphtho[2,3-D]imidazole can be compared to other naphthoimidazoles and related heterocyclic compounds:
Naphtho[1,2-D]imidazole: Similar in structure but with different electronic properties and reactivity.
Benzimidazole: A simpler structure with a wide range of biological activities.
Imidazole: The parent compound of this family, known for its role in various biochemical processes.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications.
Properties
CAS No. |
23636-21-7 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6H,7H2 |
InChI Key |
KUBXPUKYOKGJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=CC3=CC2=N1 |
Origin of Product |
United States |
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